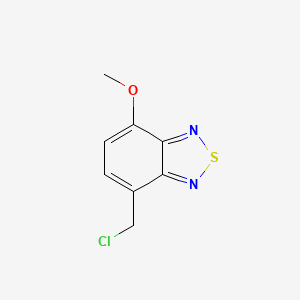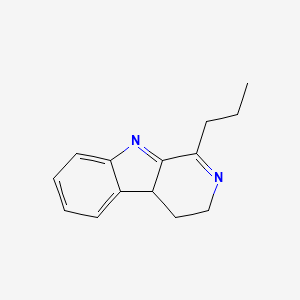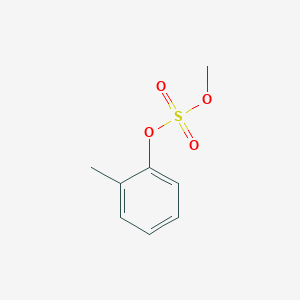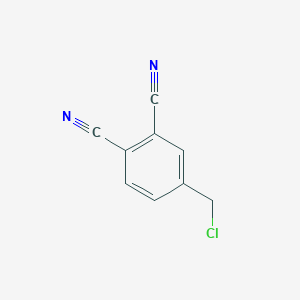
3,3-Dichloro-5-(3-oxobutyl)oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichloro-5-(3-oxobutyl)oxolan-2-one is a chemical compound with the molecular formula C8H10Cl2O3 It is known for its unique structure, which includes a five-membered oxolanone ring substituted with dichloro and oxobutyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-5-(3-oxobutyl)oxolan-2-one typically involves the reaction of 3-chloropropionyl chloride with 2,3-dichlorobutan-1-ol under acidic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the oxolanone ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3,3-Dichloro-5-(3-oxobutyl)oxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amines or thiols derivatives.
Scientific Research Applications
3,3-Dichloro-5-(3-oxobutyl)oxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development due to its unique structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,3-Dichloro-5-(3-oxobutyl)oxolan-2-one involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes or other proteins. This interaction can lead to the inhibition or modification of enzyme activity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,3-Dichloro-5-(3-oxopropyl)oxolan-2-one
- 3,3-Dichloro-5-(3-oxobutyl)tetrahydrofuran-2-one
Uniqueness
3,3-Dichloro-5-(3-oxobutyl)oxolan-2-one is unique due to its specific substitution pattern and ring structure
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique structure and reactivity make it a valuable intermediate in chemical synthesis and a subject of interest in biological and medicinal studies.
Properties
CAS No. |
89345-06-2 |
|---|---|
Molecular Formula |
C8H10Cl2O3 |
Molecular Weight |
225.07 g/mol |
IUPAC Name |
3,3-dichloro-5-(3-oxobutyl)oxolan-2-one |
InChI |
InChI=1S/C8H10Cl2O3/c1-5(11)2-3-6-4-8(9,10)7(12)13-6/h6H,2-4H2,1H3 |
InChI Key |
QNHHFTMHPWSFAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC1CC(C(=O)O1)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Hydroxy-3-[2-(2-hydroxy-3,4-dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]-5-sulfobenzoic acid](/img/structure/B14374551.png)
![N-[3-(Acetylsulfanyl)-2-methylpropanoyl]-N-(diphenylmethyl)glycine](/img/structure/B14374556.png)
![N,N-Diethyl-4-[(E)-(6-isothiocyanato-1,3-benzothiazol-2-yl)diazenyl]aniline](/img/structure/B14374563.png)
![1-Azabicyclo[2.2.2]octan-3-yl 3,5-dichlorobenzoate](/img/structure/B14374570.png)


![S-[4-(Decyloxy)phenyl] 4-butoxybenzene-1-carbothioate](/img/structure/B14374579.png)
![[1-(4-Methylphenoxy)-1-phenylethyl]phosphonic acid](/img/structure/B14374587.png)

![Acetic acid;bicyclo[4.2.1]non-7-ene-1,6-diol](/img/structure/B14374597.png)



![2-Acetyl-5,10-dioxo-5,10-dihydro-1H-cyclopenta[b]anthracene-4,11-diyl diacetate](/img/structure/B14374637.png)
